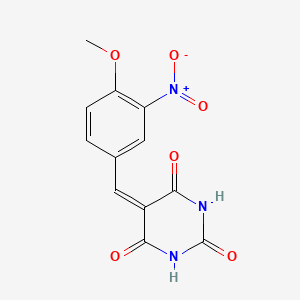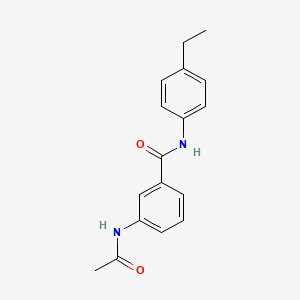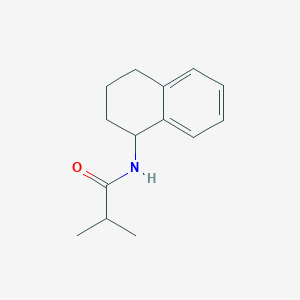
5-fluoro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide
Descripción general
Descripción
5-fluoro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide, also known as FMBS, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMBS belongs to the class of sulfonamide compounds, which are widely used in the pharmaceutical industry for their antibacterial, anti-inflammatory, and antineoplastic properties.
Mecanismo De Acción
The mechanism of action of 5-fluoro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are essential for the survival and growth of cancer cells or bacteria. 5-fluoro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells and plays a crucial role in their survival under hypoxic conditions. 5-fluoro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide has also been found to inhibit the growth of bacteria by disrupting their cell membrane and inhibiting their DNA synthesis.
Biochemical and Physiological Effects:
5-fluoro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting the expression of anti-apoptotic proteins. 5-fluoro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. Moreover, 5-fluoro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been found to inhibit the growth of bacteria by disrupting their cell membrane and inhibiting their DNA synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-fluoro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has also been shown to exhibit potent anticancer, anti-inflammatory, and antibacterial activity, making it a potential candidate for the development of new drugs. However, 5-fluoro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Moreover, 5-fluoro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.
Direcciones Futuras
5-fluoro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide has several potential future directions for scientific research. Firstly, further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. Secondly, in vivo studies are required to evaluate its pharmacokinetics and toxicity. Thirdly, 5-fluoro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide can be used as a lead compound for the development of new drugs with improved efficacy and safety. Fourthly, 5-fluoro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide can be used in combination with other drugs to enhance their therapeutic effects. Finally, 5-fluoro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide can be used as a tool compound for the identification of new targets and pathways involved in cancer, inflammation, and bacterial infections.
Aplicaciones Científicas De Investigación
5-fluoro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 5-fluoro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide has also been investigated for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, 5-fluoro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been found to possess antibacterial activity against a wide range of gram-positive and gram-negative bacteria.
Propiedades
IUPAC Name |
5-fluoro-2-methoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c1-11-3-5-12(6-4-11)10-17-21(18,19)15-9-13(16)7-8-14(15)20-2/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGAXEXMABAOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4675516.png)
![{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B4675521.png)
![3-methyl-4-[(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4675542.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4675552.png)
![N-{[5-(4-bromophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4675560.png)
![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B4675564.png)


![N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4675581.png)
![N-[2-(4-chlorophenyl)-2-oxoethyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4675587.png)

![4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B4675601.png)
